

physical and chemical properties of 2-Bromo-6chlorophenol

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Compound of Interest

Compound Name: 2-Bromo-6-chlorophenol

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An In-depth Technical Guide to 2-Bromo-6chlorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2-Bromo-6-chlorophenol** (CAS No. 2040-88-2). It is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis. This document consolidates key data, outlines detailed experimental protocols for its synthesis and purification, and discusses its spectral characteristics and potential reactivity.

Core Physical and Chemical Properties

2-Bromo-6-chlorophenol is a halogenated aromatic compound with a molecular formula of C₆H₄BrClO.[1][2][3] Its structure, featuring a hydroxyl group and two different halogen substituents on the benzene ring, makes it a valuable intermediate in organic synthesis. The physical and chemical properties are summarized in the table below.



Property	Value	Source(s)
Molecular Formula	C ₆ H ₄ BrClO	[1][2][3]
Molecular Weight	207.45 g/mol	[1][2][4][5]
CAS Number	2040-88-2	[1][2][3][4]
Appearance	White to Off-White Solid	[3]
Melting Point	50-52 °C	[3][4]
Boiling Point	204.6 ± 20.0 °C (Predicted at 760 Torr)	[3][4]
Density	1.788 ± 0.06 g/cm ³ (Predicted)	[3][4]
рКа	6.96 ± 0.10 (Predicted)	[3]
Solubility	Very slightly soluble in water (0.6 g/L at 25 °C, Calculated). Slightly soluble in DMSO and Methanol.	[3][4]
Storage	Store under inert gas (Nitrogen or Argon) at 2–8 °C.	[3]

Experimental Protocols Synthesis of 2-Bromo-6-chlorophenol via Bromination of 2-Chlorophenol

A common method for the synthesis of **2-Bromo-6-chlorophenol** is the electrophilic bromination of 2-chlorophenol. The hydroxyl group is a strong activating group, directing the incoming electrophile (bromine) to the ortho and para positions. The presence of the chloro substituent at position 2 directs the bromination primarily to the available ortho position (position 6).

Methodology based on U.S. Pat. No. 3,449,443:[6][7]



- Reaction Setup: A solution of 2-chlorophenol is prepared in a suitable inert solvent, such as carbon tetrachloride, in a reaction vessel equipped with a stirrer, thermometer, and an addition funnel. The vessel is cooled in an ice bath to maintain a temperature of 0 °C.
- Reagent Addition: A solution of bromine chloride in the same solvent is added dropwise to the cooled 2-chlorophenol solution over a period of time, ensuring the temperature does not exceed the set limit.
- Reaction Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material.
- Workup: Upon completion, the reaction mixture is washed sequentially with water, a dilute solution of a reducing agent (e.g., sodium bisulfite) to remove excess bromine, and finally with brine.
- Isolation: The organic layer is separated, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure using a rotary evaporator.
- Yield: This process has been reported to yield **2-Bromo-6-chlorophenol** with significant selectivity over the 4-bromo isomer.[6][7]

Purification

The crude product obtained from the synthesis can be purified to a high degree using standard laboratory techniques.

Methodology: Flash Column Chromatography

- Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh) is used to pack a glass column.
- Mobile Phase (Eluent): A non-polar/polar solvent system is employed. A common choice is a
 mixture of n-hexane and ethyl acetate, starting with a low polarity (e.g., 98:2 hexane:ethyl
 acetate) and gradually increasing the polarity to elute the desired compound.
- Procedure:



- The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).
- This solution is adsorbed onto a small amount of silica gel, and the solvent is evaporated to yield a dry powder.
- The dry-loaded sample is carefully added to the top of the prepared silica gel column.
- The eluent is passed through the column under positive pressure (using compressed air or nitrogen).
- Fractions are collected and analyzed by TLC to identify those containing the pure product.
- The fractions containing the pure 2-Bromo-6-chlorophenol are combined, and the solvent is removed under reduced pressure to yield the purified solid.

Spectral Data and Characterization

While specific, detailed spectra for **2-Bromo-6-chlorophenol** are not widely published in the provided search results, its structure allows for the prediction of key spectral features based on data for analogous compounds.[8][9][10][11]

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Technique	Expected Features
¹ H NMR	The spectrum is expected to show signals in the aromatic region (approx. 6.8-7.5 ppm) corresponding to the three protons on the benzene ring. The integration should correspond to a 1:1:1 ratio. The coupling patterns (doublets, triplets, or doublet of doublets) will depend on the specific coupling constants between the adjacent protons. A broad singlet corresponding to the hydroxyl proton will also be present, typically in the range of 5-6 ppm, which is exchangeable with D2O.
¹³ C NMR	The spectrum should display six distinct signals for the six carbon atoms of the benzene ring. The carbon attached to the hydroxyl group (C-1) will be shifted downfield (approx. 150-155 ppm). The carbons bonded to the halogens (C-2 and C-6) will also show characteristic shifts, with the carbon-bromine bond typically appearing at a higher field (less deshielded) than the carbon-chlorine bond.
Infrared (IR)	A characteristic broad absorption band for the O-H stretch of the phenolic group is expected in the region of 3300-3600 cm ⁻¹ . Strong C-O stretching absorption will be observed near 1200 cm ⁻¹ . Aromatic C=C stretching bands will appear around 1500-1600 cm ⁻¹ , and C-H stretching will be seen above 3000 cm ⁻¹ . C-Br and C-Cl stretching vibrations are expected in the fingerprint region below 1100 cm ⁻¹ .[8]
Mass Spectrometry (MS)	The molecular ion peak (M+) would be expected at m/z 206, with a characteristic isotopic pattern due to the presence of bromine (⁷⁹ Br and ⁸¹ Br in ~1:1 ratio) and chlorine (³⁵ Cl and ³⁷ Cl in ~3:1 ratio). This would result in a complex isotopic



cluster for the molecular ion (M, M+2, M+4 peaks).

Reactivity and Applications

2-Bromo-6-chlorophenol serves as a versatile intermediate in organic synthesis. The hydroxyl group can undergo O-alkylation or O-acylation. The aromatic ring is susceptible to further electrophilic substitution, although it is deactivated by the halogen atoms. The bromine and chlorine atoms can participate in various cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination, allowing for the introduction of new carbon-carbon or carbon-nitrogen bonds.

Halogenated phenols are important precursors in the synthesis of agrochemicals, flame retardants, and pharmaceuticals.[12][13] While specific applications for **2-Bromo-6-chlorophenol** are not detailed, related bromophenol derivatives are known to possess a range of biological activities, including antioxidant, anticancer, and antibacterial properties.[14][15][16]

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of **2-Bromo-6-chlorophenol**.





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Caption: General workflow for synthesis and purification of **2-Bromo-6-chlorophenol**.

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